3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and linked to a 3-methoxybenzamide group via an aniline bridge. The methoxy group on the benzamide may enhance solubility or modulate binding interactions compared to non-substituted analogs.
Properties
IUPAC Name |
3-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-15-12-13-28(27-15)21-11-10-20(25-26-21)23-17-6-8-18(9-7-17)24-22(29)16-4-3-5-19(14-16)30-2/h3-14H,1-2H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIWHDTCVJSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions. The presence of the 1H-pyrazol-1-yl and pyridazin-3-yl groups suggests potential interactions with enzymes or receptors in the body.
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure. The presence of the methoxy group and the phenyl ring could potentially influence pathways related to methylation and aromatic compound metabolism. .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
Based on its structure, it may have potential anti-inflammatory, antitumor, or antimicrobial activities
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes in the body
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins within the body. For example, some pyrazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation.
Cellular Effects
Similar compounds have been shown to have potent antileishmanial and antimalarial activities. These compounds can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have dose-dependent effects on malondialdehyde (MDA) concentration, a biomarker for oxidative stress.
Dosage Effects in Animal Models
The effects of 3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide at different dosages in animal models are not well studied. Similar compounds have been shown to have significant effects on acetylcholinesterase (AchE) activity in the brain of alevins, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Metabolic Pathways
Similar compounds have been shown to generate active metabolites upon incubation with human liver microsomes.
Transport and Distribution
Similar compounds have been shown to have high-affinity binding to membranes.
Biological Activity
3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N7O, with a molecular weight of approximately 363.4 g/mol. The compound features a methoxy group, a pyrazole ring, and a pyridazine moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyridazine rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . A study demonstrated that certain substituted benzamides displayed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis . While specific data for this compound is limited, its structural similarity suggests potential in this area.
Anti-Cancer Activity
The compound's structural components suggest possible anti-cancer properties. Research into related pyrazole derivatives has indicated that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation . For example, studies on pyrazole-based compounds have linked their activity to the inhibition of specific kinases involved in tumor growth.
G Protein-Coupled Receptor Modulation
G protein-coupled receptors (GPCRs) play crucial roles in cellular signaling and are common targets for drug development. The compound may interact with GPCRs due to its structural features that resemble known ligands for these receptors. Studies on similar compounds have shown that they can act as positive allosteric modulators for specific GPCRs, enhancing their signaling efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Research indicates that substituents on the benzamide moiety significantly affect potency and selectivity. For example, electronegative groups at specific positions can enhance binding affinity to target receptors .
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| Para | Increased potency | CDPPB |
| Ortho | Enhanced binding | VU-1545 |
Case Study 1: Antitubercular Activity
In a study focused on anti-tubercular agents, several derivatives similar to our compound were synthesized and evaluated for their activity against M. tuberculosis. Among them, compounds with structural similarities to this compound exhibited promising results with low IC50 values .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study explored the effects of pyrazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively through apoptosis induction and cell cycle arrest at the G0/G1 phase . Although specific data for our compound is not available, the trends suggest a potential for similar activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and increased sensitivity to chemotherapeutic agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .
Neuroprotective Potential
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that pyrazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the inhibition of apoptotic pathways and enhancement of neurotrophic factors .
Case Studies
Several case studies highlight the therapeutic efficacy of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
A comparison of key structural analogs is presented in Table 1.
Key Observations:
- Backbone Diversity: The target compound shares the pyridazine-pyrazole-benzamide core with analogs like the coumarin derivative and ethyl-linked benzamide . However, substituents (e.g., methoxy vs.
- Biological Targets: While imatinib and related compounds inhibit DDR1/2 non-selectively , the target compound’s methoxy group may confer selectivity, though this requires validation. Autotaxin modulators (e.g., Example 1.1 in ) highlight the scaffold’s versatility for diverse targets .
Physicochemical and Pharmacokinetic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
